molecular formula C7H8BrNO B179776 1-(6-Bromopyridin-2-yl)ethanol CAS No. 139163-56-7

1-(6-Bromopyridin-2-yl)ethanol

Cat. No.: B179776
CAS No.: 139163-56-7
M. Wt: 202.05 g/mol
InChI Key: WOLKOZYBCJFJCM-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6-position and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2-pyridinemethanol, followed by the introduction of an ethanol group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Bromopyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(6-Bromopyridin-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .

Comparison with Similar Compounds

1-(6-Bromopyridin-2-yl)ethanol can be compared with other similar compounds such as:

    1-(6-Chloropyridin-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.

    1-(6-Fluoropyridin-2-yl)ethanol: Contains a fluorine atom, leading to distinct chemical properties and applications.

    1-(6-Iodopyridin-2-yl)ethanol:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the pyridine scaffold in chemical research .

Properties

IUPAC Name

1-(6-bromopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLKOZYBCJFJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453846
Record name 1-(6-bromopyridin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139163-56-7
Record name 6-Bromo-α-methyl-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139163-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-bromopyridin-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Bromo-2-pyridinyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 1-(6-bromopyridin-2-yl)ethanone (2.9636 g, 14.82 mmol) in methanol (40 mL) at 0° C. was charged with sodium borohydride (1.682 g, 44.4 mmol) and then allowed to warm to room temperature. After 2.5 hours, the reaction mixture was diluted with dichloromethane (60 mL) and water (60 mL) and the layers were separated. The organic layer was dried over sodium sulfate, filtered, and concentrated to yield the title compound.
Quantity
2.9636 g
Type
reactant
Reaction Step One
Quantity
1.682 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-Bromo-2-pyridine carboxaldehyde (1.0 g, 5.37 mmol) in dry THF (20 mL) was cooled to −78° C. followed by adding MeMgI (2.0 mL, 5.91 mmol) dropwise via the addition funnel. The cooling bath was removed. The resulting mixture was stirred for 1 h then quenched with sat. NH4Cl. Solvent was removed. The residue was partitioned between water and CHCl3. The organic layer was washed with H2O, brine, dried over MgSO4. Solvent was removed and crude compound was purified by chromatography on silica gel. Elution with hexane:acetone mixture (70:30) gave a white solid. MS m/z: 201.9(M+H). Calc'd. for C7H8BrNO-200.98.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

With cooling with ice, 426 mg of sodium borohydride was added to ethanol (50 mL) solution of 4.50 g of 2-acetyl-6-bromopyridine. After stirred for 1 hour, aqueous saturated ammonium chloride solution was added to the reaction liquid, extracted with ethyl acetate, washed with saturated saline water, and dried with anhydrous magnesium sulfate. After concentrated under reduced pressure, 4.58 g of the entitled compound was obtained as a colorless oily substance.
Quantity
426 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(6-Bromopyridin-2-yl)ethanol formation in the context of the research?

A1: The research focuses on the thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine under pressure, leading to the formation of a pyridylcarbene intermediate []. This compound is one of the products formed through the stabilization of this highly reactive carbene intermediate. This highlights the reactivity of pyridylcarbenes and their potential to undergo various reactions, leading to a diverse range of products.

Q2: What does the formation of compounds like this compound suggest about the reactivity of the pyridylcarbene intermediate?

A2: The formation of this compound, along with other products like 2-bromo-6-vinylpyridine and various cyclopropyl derivatives, suggests that the pyridylcarbene intermediate is highly reactive and can participate in a variety of reactions []. Specifically, the formation of this compound indicates the carbene intermediate's ability to react with water molecules present in the reaction environment. This highlights the potential of using these types of reactions to synthesize complex molecules containing the pyridyl moiety.

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